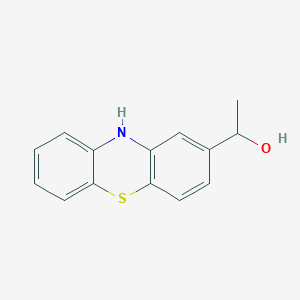

1-(10H-phenothiazin-2-yl)ethanol

Description

Historical Development and Evolution of Phenothiazine (B1677639) Research

The story of phenothiazine began in 1883 with its initial synthesis. However, its medicinal potential was not realized until the mid-20th century. A pivotal moment came with the synthesis of promethazine (B1679618) in the 1940s, which, while intended as an antimalarial, was found to possess potent antihistaminic and sedative effects. This discovery opened the floodgates for the exploration of other phenothiazine derivatives.

The subsequent development of chlorpromazine (B137089) in the 1950s marked a revolutionary breakthrough in the treatment of psychiatric disorders, particularly schizophrenia. This event is widely regarded as the dawn of modern psychopharmacology and firmly established phenothiazines as a critical class of therapeutic agents. The success of these early derivatives spurred extensive research into modifying the phenothiazine core to optimize activity and explore new therapeutic applications, leading to the development of a wide range of drugs with antipsychotic, antiemetic, and antihistaminic properties.

Significance of the Phenothiazine Nucleus as a Privileged Scaffold in Drug Discovery

The phenothiazine nucleus is considered a "privileged scaffold" in medicinal chemistry. This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity, thereby enabling the development of drugs for various diseases. The non-planar, butterfly-like conformation of the phenothiazine ring system, along with its electron-rich nature, allows for diverse chemical modifications, leading to compounds with fine-tuned pharmacological profiles.

The versatility of the phenothiazine scaffold has been demonstrated by its successful application in developing treatments for a range of conditions beyond psychosis, including nausea, vomiting, and allergic reactions. physchemres.org Its ability to interact with various receptors and enzymes has made it a continuous source of inspiration for the design of new therapeutic agents.

Overview of Phenothiazine Derivatives in Contemporary Academic Research

Contemporary research continues to explore the vast potential of the phenothiazine scaffold. Scientists are investigating new derivatives for a variety of applications, including as anticancer, antimicrobial, and neuroprotective agents. For instance, studies have explored the potential of phenothiazine derivatives in overcoming multidrug resistance in cancer cells and their activity against various pathogens. Furthermore, the unique photophysical properties of some phenothiazine derivatives have led to their investigation in areas such as photodynamic therapy and as fluorescent probes for biological imaging. Research into compounds like 10H-phenothiazin-2-yl-methanamine has highlighted the antioxidant potential of this class of molecules. researchgate.net

Focus on 1-(10H-phenothiazin-2-yl)ethanol

While the broader family of phenothiazines is well-documented, specific derivatives often represent unique avenues of scientific inquiry. The compound this compound serves as a case in point for a targeted exploration within this vast chemical space.

Synthesis and Chemical Properties

The synthesis of this compound has been reported, with a common route involving the reduction of 2-acetylphenothiazine. uni.lu This straightforward conversion allows for the introduction of a hydroxyethyl (B10761427) group at the 2-position of the phenothiazine core, a modification that can significantly influence the molecule's physicochemical and biological properties.

Basic chemical information for this compound is available through public chemical databases. Its molecular formula is C14H13NOS, and it possesses a distinct three-dimensional structure dictated by the phenothiazine nucleus.

Research Findings and Applications

Detailed research findings and specific applications for this compound are not extensively documented in publicly accessible scientific literature. It is often synthesized as an intermediate in the creation of more complex molecules. For example, it can be a precursor for producing other phenothiazine derivatives with potential biological activities.

While direct studies on the biological effects of this compound are limited, research on structurally related compounds can offer some insights. For instance, the presence of an alcohol functional group can impact a molecule's solubility and ability to form hydrogen bonds, which are crucial for interactions with biological targets. Further investigation is required to fully elucidate the specific biological profile and potential therapeutic applications of this particular phenothiazine derivative.

Structure

3D Structure

Properties

IUPAC Name |

1-(10H-phenothiazin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJSSFKWEIGNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 1 10h Phenothiazin 2 Yl Ethanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of phenothiazine (B1677639) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's framework. nih.gov

In the ¹H NMR spectrum of phenothiazine derivatives, the protons on the aromatic rings typically appear as multiplets in the downfield region, generally between 6.5 and 8.5 ppm. rsc.orgrsc.org The exact chemical shifts and coupling constants are influenced by the substitution pattern on the phenothiazine core. The proton of the N-H group in the phenothiazine ring, if not substituted, usually appears as a broad singlet. chemicalbook.com For 1-(10H-phenothiazin-2-yl)ethanol, the protons of the ethanol (B145695) side chain would be expected in the upfield region. The methyl group (CH₃) protons would likely appear as a doublet, coupled to the methine (CH) proton, while the methine proton would appear as a quartet. The hydroxyl (-OH) proton's chemical shift can be variable and may appear as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. nih.govnih.gov The aromatic carbons of the phenothiazine ring system typically resonate in the range of 110-150 ppm. spectrabase.comspectrabase.com The presence of the sulfur and nitrogen heteroatoms influences the chemical shifts of the adjacent carbons. For this compound, the carbons of the ethanol side chain would be expected at higher field strengths, with the methyl carbon appearing at a significantly lower chemical shift than the hydroxyl-bearing methine carbon. The carbonyl group in related chalcone-based phenothiazine derivatives is observed around 190 ppm in ¹³C NMR spectra. nih.gov

Detailed ¹H and ¹³C NMR data for various phenothiazine analogues have been reported, confirming their proposed structures. nih.govrsc.orgrsc.org For instance, the synthesis of novel phenothiazine derivatives was confirmed through extensive NMR analysis, where the chemical shifts and coupling patterns were consistent with the expected structures. nih.gov

Table 1: Representative NMR Data for Phenothiazine Derivatives Note: Specific data for this compound is not publicly available. Data for analogous structures are presented.

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Phenothiazine Aromatic Protons | 6.50 - 8.00 (m) | 115 - 146 | rsc.orgrsc.org |

| Phenothiazine N-H Proton | 8.72 (s) | - | rsc.org |

| Alkyl Side Chain Protons | 2.39 (s, CH₃) | 18.94 (CH₃) | rsc.org |

| Carbonyl Carbon (chalcone analogue) | - | ~190 | nih.gov |

| Methoxy Group (analogue) | 3.88 (s) | 33.17 | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI⁺-MS, HR-MS, LC-Mass)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchsolutions.comresearchgate.net For phenothiazine derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-MS). researchsolutions.commdpi.com

In positive ion mode ESI-MS, phenothiazine compounds typically form protonated molecules [M+H]⁺. rsc.orgresearchsolutions.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments, further confirming the compound's identity. rsc.orgrsc.org The monoisotopic mass of this compound is 243.0718 Da. uni.lu

Fragmentation analysis in tandem mass spectrometry (MS/MS) can reveal the structure of the molecule. The fragmentation patterns of phenothiazine derivatives are characteristic and often involve the cleavage of the side chains attached to the nitrogen or the aromatic rings. researchgate.net For this compound, a characteristic fragment would be the loss of a water molecule ([M+H-H₂O]⁺) from the ethanol side chain. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) | Reference |

| [M+H]⁺ | 244.07908 | uni.lu |

| [M+Na]⁺ | 266.06102 | uni.lu |

| [M-H]⁻ | 242.06452 | uni.lu |

| [M+H-H₂O]⁺ | 226.06906 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. nist.gov In the context of this compound and its analogues, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of a phenothiazine derivative would be expected to show the following characteristic absorption bands:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the phenothiazine ring.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group of the ethanol side chain.

C-H Aromatic Stretch: Absorption bands typically above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands in the region of 2850-3000 cm⁻¹.

C=C Aromatic Ring Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Absorption in the 1250-1350 cm⁻¹ range.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region for the alcohol group.

In related phenothiazine-based chalcones, a strong carbonyl (C=O) absorption is observed around 1689 cm⁻¹. mdpi.com The NIST WebBook provides reference spectra for phenothiazine and related compounds, which can be used for comparison. nist.govnist.gov

Table 3: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (alcohol) | 1000 - 1260 |

Advanced Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation (e.g., LC-MS, GC-MS, LC-NMR)

To ensure the purity and confirm the identity of synthesized compounds like this compound, advanced hyphenated techniques are employed. These methods combine the separation power of chromatography with the detection capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of phenothiazine derivatives. mdpi.comnih.gov It allows for the separation of the target compound from impurities and by-products, while simultaneously providing mass-to-charge ratio data for identification. nih.gov The composition of reaction products in the synthesis of phenothiazine derivatives has been determined using LC-MS techniques. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly for volatile and thermally stable phenothiazine derivatives. researchgate.netoup.comoup.com It offers excellent separation efficiency and provides mass spectra that can be compared with libraries for identification. The analysis of psychoactive phenothiazine drugs has been successfully performed using GC-MS. oup.comoup.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful, albeit less common, technique that provides online structural elucidation of separated compounds. This can be particularly useful for analyzing complex mixtures of isomers or metabolites of phenothiazine derivatives.

These advanced methods are crucial in both the research and quality control settings to verify the structure and assess the purity of this compound and its analogues, ensuring that the material meets the required specifications for any subsequent studies. researchgate.net

Computational Chemistry and in Silico Approaches for Phenothiazine Alcohols

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and electronic properties of phenothiazine (B1677639) alcohols. researchgate.netemerald.com DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. emerald.com For a molecule like 1-(10H-phenothiazin-2-yl)ethanol, DFT calculations can determine its most stable conformation (geometry optimization) by finding the lowest energy arrangement of its atoms. researchgate.net

The non-planar, butterfly-like conformation of the phenothiazine core is a key structural feature. emerald.com DFT studies help to precisely calculate the folding angle of the tricyclic system and the orientation of the ethanol (B145695) substituent. These geometric parameters are crucial as they dictate how the molecule interacts with biological receptors.

Furthermore, DFT is employed to calculate essential electronic properties that govern the molecule's reactivity and interaction capabilities. emerald.com These include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. emerald.comajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and more readily participates in charge-transfer interactions, a common feature in drug-receptor binding. emerald.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are central to how a ligand binds to a protein's active site.

Theoretical studies on related phenothiazine derivatives using DFT have successfully predicted their photophysical characteristics and electronic properties, demonstrating the reliability of this approach. emerald.comresearchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H13NOS | PubChem nih.gov |

| Molecular Weight | 243.33 g/mol | PubChem nih.gov |

| XLogP3 | 3.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 243.07178521 Da | PubChem nih.gov |

| Topological Polar Surface Area | 57.6 Ų | PubChem nih.gov |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. researchgate.netresearchgate.net These models correlate variations in the chemical structure of a series of compounds with their biological activity. researchgate.net For phenothiazine derivatives, SAR and QSAR have been extensively used to guide the development of agents with enhanced potency and selectivity for various therapeutic targets. researchgate.netunisi.it

Preliminary SAR analyses of phenothiazine derivatives have revealed several key insights:

The Phenothiazine Core: The tricyclic system is generally essential for activity. Modifications to the ring, such as the introduction of electron-withdrawing groups (e.g., -Cl, -CF3), can significantly influence the electronic properties and, consequently, the biological activity. unisi.it

The N10 Side Chain: The nature of the substituent at the nitrogen atom of the phenothiazine ring is a primary determinant of activity and target specificity. The length, branching, and presence of basic amine groups in this chain are critical. nih.gov

Substituents on the Rings: The position and type of substituents on the aromatic rings can fine-tune the activity. For this compound, the ethanol group at position 2 is a key feature whose modification could lead to new derivatives with altered properties. researchgate.net

QSAR models take this a step further by creating mathematical equations that quantitatively link molecular descriptors (physicochemical properties like lipophilicity, electronic parameters, and steric factors) to biological activity. researchgate.netnih.gov For instance, a QSAR study on phenothiazine derivatives as anti-tuberculosis agents used the Genetic Function Approximation (GFA) method to identify crucial descriptors like Jurs charged partial surface area and hydrogen bond donor capacity. jst.go.jp Such models provide predictive power, allowing researchers to estimate the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis. researchgate.netd-nb.info

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. researchgate.netorientjchem.org This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. nih.gov For phenothiazine alcohols, docking simulations can identify key amino acid residues involved in the binding and reveal the types of intermolecular interactions that stabilize the ligand-protein complex.

In a typical docking study involving a phenothiazine derivative, the following interactions are often observed:

Hydrogen Bonds: The hydroxyl group of the ethanol side chain in this compound and the NH group of the phenothiazine core can act as hydrogen bond donors or acceptors, forming crucial connections with polar residues in the active site. nih.govacs.org

Pi-Pi Stacking and Pi-Cation Interactions: The electron-rich aromatic rings of the phenothiazine nucleus frequently engage in pi-pi stacking with aromatic residues like tyrosine, tryptophan, and phenylalanine in the target protein. nih.gov Pi-cation interactions can also occur between the phenothiazine ring system and positively charged residues. acs.org

For example, molecular docking studies of phenothiazine derivatives with the acetylcholinesterase (AChE) protein have shown interactions with key residues such as Tyr337 and Trp86. nih.govacs.org Similarly, docking of other derivatives into the GABAA receptor has also been performed to rationalize their potential anxiolytic activity. orientjchem.org These simulations provide a structural hypothesis for the observed biological activity and guide the design of new analogs with improved binding. nih.gov

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|---|

| DNA gyrase B | Derivative 5a | -7.6491 | Lys221 | Hydrogen Bonding | nih.gov |

| Arg63 | Pi-H Interactions |

In Silico Target Prediction and Pathway Analysis (e.g., SwissTargetPrediction tool)

Identifying the molecular targets of a compound is a critical step in drug discovery. In silico target prediction tools, such as SwissTargetPrediction, leverage the principle of chemical similarity to forecast the most likely protein targets for a given small molecule. nih.govswisstargetprediction.ch The underlying concept is that structurally similar molecules tend to bind to similar protein targets. swisstargetprediction.ch

For a compound like this compound, a query of the SwissTargetPrediction database would involve comparing its 2D and 3D structure against a library of thousands of known active compounds. swisstargetprediction.chbiorxiv.org The tool then generates a ranked list of potential targets based on the similarity scores. swisstargetprediction.ch

Computational Design and Virtual Screening of Novel Phenothiazine Alcohol Derivatives

The culmination of these computational approaches is their application in the rational design and virtual screening of novel phenothiazine alcohol derivatives. researchgate.net This process typically follows a structured workflow:

Hit Identification: An initial compound, or "hit," with desired activity is identified, which could be this compound.

Scaffold Analysis: The phenothiazine alcohol scaffold is analyzed to identify positions where chemical modifications are synthetically feasible and likely to improve activity or other properties (e.g., selectivity, metabolic stability).

Virtual Library Generation: A large library of virtual derivatives is created by computationally adding various substituents and functional groups to the parent scaffold.

Virtual Screening: This virtual library is then screened using a cascade of computational filters. This often starts with QSAR models and filters based on physicochemical properties (e.g., Lipinski's rule of five) to remove undesirable compounds.

Molecular Docking: The remaining candidates are subjected to molecular docking against one or more target proteins to predict their binding affinity and mode. researchgate.net Compounds with the best docking scores and favorable interaction patterns are prioritized.

Synthesis and Biological Evaluation: A smaller, enriched set of the most promising virtual hits is then selected for chemical synthesis and subsequent in vitro and in vivo biological testing. researchgate.net

This integrated computational strategy significantly accelerates the drug discovery process, reduces costs associated with synthesizing and testing large numbers of compounds, and increases the probability of identifying potent and selective drug candidates. researchgate.netresearchgate.net

Molecular Mechanisms of Biological Activity of Phenothiazine Derivatives in Vitro and Model Organism Studies

Modulation of Cellular Signaling Pathways

Phenothiazine (B1677639) derivatives have been shown to interact with several key signaling pathways that regulate cell growth, proliferation, and survival. These interactions are often central to their observed biological effects.

PI3K/Akt/mTOR and MAPK/ERK1/2 Pathways

The PI3K/Akt/mTOR pathway is a critical regulator of cellular metabolism, growth, and proliferation. nih.govwikipedia.orgtargetmol.com It is frequently overactive in various diseases, making it a key therapeutic target. nih.govnih.gov Activation of this pathway is initiated by signals from growth factors and other stimuli, leading to a cascade of phosphorylation events that ultimately activate mTOR. nih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide range of cellular processes. mdpi.comnih.gov

The MAPK/ERK1/2 pathway is another fundamental signaling cascade involved in cell proliferation, differentiation, and survival. nih.govelabscience.commdpi.com This pathway is typically activated by mitogens and growth factors, leading to the sequential activation of RAF, MEK1/2, and finally ERK1/2. frontiersin.org Activated ERK1/2 can then phosphorylate a multitude of downstream targets in both the cytoplasm and the nucleus, thereby regulating gene expression and cellular processes. nih.govelabscience.com

While direct studies on 1-(10H-phenothiazin-2-yl)ethanol are lacking, other phenothiazine derivatives have been investigated for their effects on these pathways. Future research is needed to determine if this compound exhibits similar modulatory activity.

p53, Ras, and FOXO Transcription Factors

The tumor suppressor protein p53 and the FOXO family of transcription factors are key regulators of the cell cycle, apoptosis, and stress resistance. nih.gov There is significant crosstalk between the p53 and FOXO signaling pathways. nih.gov FOXO transcription factors are involved in the regulation of longevity and are suppressed by the insulin/IGF-1 signaling pathway through Akt-mediated phosphorylation, which leads to their exclusion from the nucleus. nih.gov

Ras is a family of small GTPases that act as molecular switches in signal transduction pathways, including the MAPK/ERK1/2 cascade. frontiersin.org Oncogenic mutations in Ras are common in human cancers and lead to constitutive activation of downstream signaling pathways.

The potential for this compound to modulate the activity of these critical transcription factors and signaling proteins remains to be elucidated.

Wnt and Retinoic Acid Signaling

The Wnt and retinoic acid signaling pathways are crucial for embryonic development and tissue homeostasis in adults. nih.gov There is evidence of crosstalk between these two pathways. nih.govjefferson.edu The canonical Wnt pathway regulates the stability of β-catenin, a transcriptional coactivator. Retinoic acid, a derivative of vitamin A, regulates gene expression by binding to nuclear receptors. doaj.org Disruptions in these pathways can lead to developmental abnormalities and disease. nih.govjefferson.edu The influence of this compound on these developmental signaling cascades is an area for future investigation.

Impact on Cellular Processes in In Vitro Models

The modulation of the signaling pathways discussed above can have profound effects on various cellular processes, including autophagy and the cell cycle.

Autophagy Regulation (mTOR-dependent and mTOR-independent mechanisms)

Autophagy is a cellular process for the degradation and recycling of cellular components. nih.gov It plays a critical role in maintaining cellular homeostasis and responding to stress. The mTOR signaling pathway is a major regulator of autophagy. nih.govnih.gov Specifically, mTORC1 acts as a negative regulator of autophagy, and its inhibition leads to the induction of this process. nih.govfrontiersin.org While mTORC1 is a key player, mTORC2 has also been implicated in the regulation of autophagy. frontiersin.orgresearchgate.net

Given the established role of mTOR in autophagy, it is plausible that compounds affecting the PI3K/Akt/mTOR pathway could modulate autophagic processes. However, direct evidence for this compound's effect on autophagy is currently unavailable.

Cell Cycle Modulation and Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. nih.gov Checkpoints exist within the cell cycle to ensure the fidelity of DNA replication and chromosome segregation. Chemical agents can induce cell cycle arrest at these checkpoints, preventing the proliferation of damaged cells. nih.govmdpi.comresearchgate.net For instance, some phenothiazine derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.govdovepress.com This arrest prevents cells from entering mitosis and can lead to apoptosis. nih.govdovepress.com

The potential of this compound to modulate the cell cycle and induce arrest is a key area for future research to understand its potential biological activities.

Data on Related Phenothiazine Derivatives

To provide context, the following table summarizes findings on a related phenothiazine derivative, 10H-3,6-diazaphenothiazine, in an ovarian cancer cell line. It is important to reiterate that these findings may not be representative of the activity of this compound.

| Cell Line | Compound | Observed Effect | Reference |

| A2780 (Ovarian Carcinoma) | 10H-3,6-diazaphenothiazine | G2/M phase cell cycle arrest | nih.govdovepress.com |

| A2780 (Ovarian Carcinoma) | 10H-3,6-diazaphenothiazine | Caspase-dependent apoptosis | nih.gov |

| A2780 (Ovarian Carcinoma) | 10H-3,6-diazaphenothiazine | Inhibition of cell invasion | nih.gov |

Apoptosis Induction

No specific studies investigating the ability of this compound to induce apoptosis have been found. Research on other phenothiazine derivatives, such as chlorpromazine (B137089) and trifluoperazine (B1681574), has demonstrated apoptosis-inducing capabilities in various cell lines. For instance, some studies have shown that certain benzo[a]phenothiazines can induce DNA fragmentation, a key feature of apoptosis, in human myelogenous leukaemic cell lines nih.gov. However, these findings are specific to the tested derivatives and cannot be extrapolated to this compound without direct experimental evidence. A 2024 review highlighted that the apoptotic effect of phenothiazine derivatives is highly dependent on the specific chemical structure, the concentration used, and the type of cell line being studied nih.gov.

Interactions with Biological Macromolecules and Receptors

Neurotransmitter Receptor Modulation (Dopaminergic, Cholinergic, Serotonergic, Histaminergic, Muscarinic Receptors)

There is no available research data detailing the interaction of this compound with neurotransmitter receptors. The phenothiazine class of molecules is well-known for its antipsychotic effects, which are largely attributed to their modulation of various neurotransmitter systems, including dopaminergic and cholinergic signaling nih.gov. The "ethanol" component of the compound's name also suggests potential interactions, as ethanol (B145695) itself is known to significantly affect neurotransmitter systems, primarily by enhancing the effects of GABA at GABA-A receptors and inhibiting the function of NMDA-type glutamate receptors researchgate.netnih.govsandiego.edunih.govfrontiersin.org. However, without specific studies on this compound, any discussion of its activity at these receptors would be purely speculative.

Cholinesterase Enzyme Activity Modulation

Specific data on the modulation of cholinesterase enzyme activity by this compound is not present in the scientific literature. Studies on other novel phenothiazine derivatives have shown that some can modulate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity nih.govnuph.edu.ua. For example, a 2022 study developed a method to determine the acetylcholinesterase inhibitory effects of chlorpromazine, promethazine (B1679618), and thioridazine (B1682328) nuph.edu.ua. Another study screened 28 novel phenothiazine derivatives and identified several with cholinesterase modulatory effects nih.gov. These studies underscore that such activity is structure-dependent, and the findings cannot be generalized to all compounds within the phenothiazine class.

DNA Interaction and DNA Repair Pathway Inhibition (e.g., DNA-dependent protein kinase, endonuclease activity)

No published research was found that examines the interaction of this compound with DNA or its potential to inhibit DNA repair pathways. While some related compounds, specifically benzo[a]phenothiazines, have been shown to induce DNA damage in certain cancer cell lines, other phenothiazine derivatives tested in the same study showed no such activity nih.gov. This highlights the high degree of structural specificity required for such interactions. General information on DNA repair pathways exists, but there are no studies linking them to this particular compound nih.govabclonal.commdpi.com.

Mechanisms Related to Antimicrobial Activity (In Vitro)

Efflux Pump Inhibition

There are no specific studies on the ability of this compound to act as a bacterial efflux pump inhibitor. The potential for phenothiazine derivatives to inhibit multidrug resistance (MDR) efflux pumps in bacteria like Staphylococcus aureus and Escherichia coli is an active area of research nih.govnih.govbohrium.comresearchgate.net. This activity is seen as a promising strategy to reverse antibiotic resistance nih.govmdpi.com. Research has shown that the effectiveness of these derivatives as efflux pump inhibitors (EPIs) is dependent on their specific chemical structures nih.gov. Without direct experimental testing of this compound, its capacity in this area remains unknown.

Bacterial Membrane Destabilization

Phenothiazine derivatives, including this compound, primarily exert their biological effects by targeting the plasma membranes of both prokaryotic and eukaryotic cells. ijprajournal.comnih.gov The interaction with the bacterial membrane is a key aspect of their antimicrobial properties. At a molecular level, phenothiazines can cause a transient disruption of membrane integrity. tdl.org

The chemical structure of phenothiazines allows them to act as electron donors. nih.gov When these molecules interact with the surface of the bacterial plasma membrane, they can initiate a charge transfer, leading to the depolarization of the membrane. nih.gov This disruption of the membrane's electrochemical gradient is a critical factor in the destabilization of the membrane.

Studies on related phenothiazine compounds, such as chlorpromazine, have demonstrated their capacity to induce damage to the cell membrane of bacteria like Acinetobacter baumannii. nih.govresearchgate.net The pleiotropic effects of phenothiazines on cellular metabolism and physiology are thought to stem from their ability to inhibit a wide array of crucial metabolic proteins located within the membrane. tdl.org

Plasmid Elimination

The spread of antibiotic resistance is often mediated by plasmids, which are extrachromosomal DNA molecules that can be transferred between bacteria. Phenothiazine derivatives have been identified as effective agents for "curing" or eliminating these plasmids from bacteria. ijprajournal.comnih.govnih.gov This property makes them valuable tools in combating antimicrobial resistance.

Research has shown that several phenothiazines, including chlorpromazine, promethazine, and trifluoperazine, can efficiently remove plasmids from bacterial strains such as Escherichia coli. nih.govnih.govcambridge.org The mechanism of plasmid elimination is believed to involve the formation of a complex between the phenothiazine compound and the plasmid DNA. nih.gov However, the effectiveness of this process can be influenced by the ability of the compound to penetrate the bacterial cell wall and membrane, with inefficient penetration potentially leading to a weaker plasmid-curing effect in certain clinical isolates. nih.gov

The ability of phenothiazines to eliminate plasmids can restore bacterial sensitivity to antibiotics, highlighting a potential therapeutic strategy. ijprajournal.comnih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Phenothiazine derivatives are recognized for their significant antioxidant and radical scavenging capabilities. d-nb.infonih.gov The core phenothiazine structure acts as an efficient electron donor, which is the basis for its antioxidant activity. nih.gov The introduction of various functional groups to the phenothiazine ring can further enhance these antiradical properties. nih.gov

Computational studies have explored the specific mechanisms of radical scavenging by the phenothiazine scaffold, identifying three primary pathways: d-nb.info

Hydrogen Atom Transfer (HAT): This is a crucial mechanism for quenching radicals. d-nb.info

Radical Adduct Formation (RAF): This is the predominant mechanism for scavenging hydroxyl radicals (HO•). d-nb.infonih.gov

For peroxyl radicals such as HOO• and CH3OO•, the Hydrogen Atom Transfer (HAT) mechanism is the most dominant for phenothiazine. d-nb.infonih.gov A study on the closely related compound, 10H-phenothiazin-2-yl-methanamine, confirmed its antioxidant properties in the oxidation of isopropyl alcohol and 1,4-dioxane. physchemres.orgphyschemres.orgphyschemres.org

The antioxidant activity of phenothiazine derivatives is often evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. eurekaselect.comresearchgate.netmdpi.com

Table 1: Mechanisms of Radical Scavenging by Phenothiazines

| Radical Species | Primary Scavenging Mechanism | Reference |

|---|---|---|

| Hydroxyl Radical (HO•) | Radical Adduct Formation (RAF) | d-nb.infonih.gov |

Photochemical Reactivity and Photosensitization Mechanisms

Photophysics and Photochemistry of Phenothiazine Alcohols

Phenothiazine alcohols, as part of the broader class of phenothiazine derivatives, exhibit distinct photophysical and photochemical properties. The absorption spectra of phenothiazines typically show two main absorption bands, one in the range of 250–265 nm and another between 300–320 nm. nih.gov The photophysical characteristics of these compounds are sensitive to their environment, being influenced by the solvent and the nature of the substituents on the phenothiazine ring. researchgate.net

Upon absorption of light, phenothiazine derivatives can be excited to singlet or triplet states. nih.gov The subsequent photochemical reactions can be complex and are highly dependent on the reaction conditions, such as the presence of oxygen. researchgate.net Studies on the photodegradation of 2-chloro substituted phenothiazines in various alcohols have provided insights into the photochemical pathways of these compounds. nih.govnih.govresearchgate.net

Investigation of Photo-induced Biological Effects

Phenothiazines are well-known photosensitizers, meaning they can induce chemical changes in other molecules upon exposure to light. nih.govsemanticscholar.orgnih.gov This property is responsible for the photosensitivity reactions observed in some cases. nih.gov The photo-induced biological effects of phenothiazines can occur through two main mechanisms: nih.gov

Type I Mechanism: Involves direct interaction between the excited state of the phenothiazine molecule and a biological substrate, often through electron or hydrogen transfer, leading to the formation of free radicals. researchgate.net

Type II Mechanism: The excited phenothiazine transfers its energy to molecular oxygen, generating highly reactive singlet oxygen, which can then damage biological molecules. researchgate.net

The irradiation of phenothiazines like chlorpromazine can generate a variety of free radicals. semanticscholar.orgnih.gov These reactive species can subsequently cause damage to essential biomolecules, including DNA and cell membranes. nih.govsemanticscholar.org Methylene blue, a notable phenothiazine derivative, is a classic example of a photosensitizer that efficiently produces singlet oxygen when exposed to light and oxygen. wikipedia.org This property has been harnessed for photodynamic therapy applications. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 10H-phenothiazin-2-yl-methanamine |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Acinetobacter baumannii |

| Chlorpromazine |

| Escherichia coli |

| Methylene blue |

| Promethazine |

Structure Activity Relationship Sar Studies of 1 10h Phenothiazin 2 Yl Ethanol and Its Analogues

Influence of Substitution at the Phenothiazine (B1677639) C-2 Position on Biological Activity

Role of the Alcohol Moiety at C-2

The defining feature of 1-(10H-phenothiazin-2-yl)ethanol is the hydroxyethyl (B10761427) group at the C-2 position. The precursor to this compound is often 1-(10H-phenothiazin-2-yl)ethanone, where the alcohol is replaced by a ketone. nih.gov The reduction of the ethanone (B97240) group to an ethanol (B145695) group introduces a hydroxyl (-OH) moiety, which has significant implications for the molecule's properties.

The alcohol group increases the hydrophilicity of the molecule. While this can enhance solubility in aqueous environments, it is suggested to potentially reduce central nervous system (CNS) activity. The hydroxyl group can form hydrogen bonds with water, which may decrease the molecule's ability to cross the blood-brain barrier and reduce its affinity for certain receptors compared to the corresponding ketone (ethanone) analogue. For instance, 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol (B119625) is a known metabolite of acepromazine (B1664959), a veterinary tranquilizer which possesses the ethanone group, indicating that this metabolic conversion to the alcohol form can alter the drug's activity profile.

Effects of Other Electronegative or Electron-Withdrawing Groups at C-2

Extensive research on phenothiazine derivatives has established a clear trend regarding substituents at the C-2 position. The introduction of electronegative or electron-withdrawing groups is crucial for enhancing antipsychotic activity. These groups are thought to impart asymmetry to the molecule, which is important for receptor interaction.

A well-established hierarchy exists for the potency conferred by different C-2 substituents. The activity generally increases in the following order: -H < -Cl < -CF₃. The trifluoromethyl group (-CF₃) is typically more potent than a chlorine atom (-Cl), though it may also increase the risk of extrapyramidal side effects. Other groups like -SO₂NR₂ and -COCH₃ also contribute to neuroleptic activity. nih.govuni.lu This principle underscores that while the ethanol group in this compound is a key structural feature, replacing it with these classic electron-withdrawing groups would be expected to significantly boost antipsychotic potential based on general phenothiazine SAR.

Table 1: Influence of C-2 Substituents on Phenothiazine Activity

| C-2 Substituent (R) | General Effect on Antipsychotic Activity | Relative Potency |

|---|---|---|

| -H | Low activity | Base |

| -OH (in an ethanol group) | Reduced CNS activity compared to ketone | ↓ |

| -Cl | Increased activity | ↑ |

| -CF₃ | Strongly increased activity | ↑↑ |

| -COCH₃ | Increased activity | ↑ |

Impact of N-10 Substituents on Pharmacological Efficacy

The substituent at the N-10 position of the phenothiazine ring is another cornerstone of its SAR, primarily influencing potency and the type of activity observed. A key structural feature for antipsychotic efficacy is an alkyl side chain, typically containing three carbons, connecting the N-10 atom to a terminal amine group. researchgate.net

The nature of this terminal amine is also critical. Tertiary amines generally show maximum potency. Replacing a dimethylamino group with a piperazine (B1678402) or piperidine (B6355638) ring can significantly increase activity. researchgate.net For example, introducing a hydroxyethyl group onto the piperazine ring can further enhance potency.

In the context of this compound, which lacks an N-10 side chain, its activity is expected to be minimal. The synthesis of derivatives that incorporate an N-10 side chain, such as the 3-(dimethylamino)propyl chain found in the acepromazine metabolite, is a classic strategy to unlock pharmacological potential. Studies have shown that the absence of any substitution at the N-10 position is favorable for in vitro lipid peroxidation inhibitory activity, but methylation at this position significantly reduces this antioxidant effect. sigmaaldrich.com This highlights that the optimal N-10 substitution is highly dependent on the desired biological target.

Conformational Flexibilities of the Phenothiazine Scaffold and Their Relationship to Biological Target Interactions

The three-dimensional shape of phenothiazine derivatives is integral to their interaction with biological targets. The tricyclic phenothiazine system is not planar; it adopts a characteristic "butterfly" conformation. The central thiazine (B8601807) ring exists in a boat conformation. iucr.org The degree of folding, defined by the dihedral angle between the two benzene (B151609) rings, is a key parameter.

Studies have revealed that phenothiazine derivatives can exist in different conformations, which correlate with their biological activity. mdpi.com

Active Conformation: Associated with a smaller dihedral angle between the aryl rings (in the range of 134-145 degrees). The side chain at N-10 also adopts a specific orientation.

Inactive Conformation: Characterized by a larger, more open angle between the aryl rings (155-160 degrees) and a different side-chain torsion angle. mdpi.com

This conformational flexibility allows the molecule to adapt its shape to fit into the binding pockets of various receptors, such as dopamine (B1211576) and adrenergic receptors. The specific substituents at C-2 and N-10 can influence the preferred conformation and, consequently, the binding affinity and efficacy of the compound. For instance, the presence of two trifluoperazine (B1681574) (TFP) molecules, a potent phenothiazine, within the binding pocket of the S100A4 protein demonstrates how the flexible scaffold can adopt different puckers and orientations to achieve stable binding. acs.org

Molecular Hybridization and Scaffold Modifications for Enhanced Biological Potency and Selectivity

To broaden the therapeutic applications and improve the efficacy of phenothiazines, researchers employ a strategy known as molecular hybridization. This involves combining the phenothiazine scaffold with other pharmacologically active molecules (pharmacophores) to create a single hybrid compound with potentially synergistic or novel activities. iucr.org

This approach has led to the development of phenothiazine hybrids with a wide range of biological properties, including anticancer, antimicrobial, anti-inflammatory, and multidrug resistance reversal activities. iucr.orgresearchgate.net Examples of moieties hybridized with phenothiazine include:

1,2,3-Triazoles: To create agents with antitumor properties, potentially by inhibiting tubulin polymerization.

Dithiocarbamates: To develop hybrids with enhanced antiproliferative effects against various cancer cell lines.

Tetrazolopyrimidines: Resulting in hybrids with significant radical scavenging and cytotoxic activities. researchgate.net

The success of these hybrids demonstrates that the phenothiazine core is a versatile template that can be strategically modified. The SAR analysis of these hybrids often reveals that the nature of the linker and the substitution pattern on both the phenothiazine and the hybridized moiety are crucial for the final biological outcome.

Comparative SAR Analysis with Established Phenothiazine Derivatives

The SAR of this compound and its analogues can be best understood by comparing them with well-established phenothiazine drugs.

Table 2: Comparative SAR of Phenothiazine Derivatives

| Compound | C-2 Substituent | N-10 Side Chain | Primary Activity | Key SAR Feature |

|---|---|---|---|---|

| This compound | -CH(OH)CH₃ | -H | Likely low CNS activity; potential antioxidant | The C-2 alcohol may reduce CNS penetration; lack of N-10 chain limits neuroleptic action. |

| Chlorpromazine (B137089) | -Cl | -(CH₂)₃-N(CH₃)₂ | Antipsychotic | The combination of a C-2 chloro group and a three-carbon aminopropyl chain is classic for neuroleptic activity. |

| Trifluoperazine | -CF₃ | -(CH₂)₃-Piperazine-CH₃ | Antipsychotic (High Potency) | The highly electronegative -CF₃ group and the N-10 piperazine ring significantly enhance potency. |

| Acepromazine | -COCH₃ | -(CH₂)₃-N(CH₃)₂ | Veterinary tranquilizer, Antiemetic | The C-2 acetyl group confers activity. This compound is its metabolite. |

| Promethazine (B1679618) | -H | -CH₂-CH(CH₃)-N(CH₃)₂ | Antihistamine, Sedative | A two-carbon (branched) side chain at N-10 leads to potent antihistaminic rather than antipsychotic effects. researchgate.net |

This comparative analysis highlights the critical interplay between the substituents at the C-2 and N-10 positions. While this compound itself may not be a potent CNS agent due to its specific C-2 substituent and lack of an N-10 side chain, its structure provides a foundational scaffold. By applying established SAR principles—such as introducing an electron-withdrawing group at C-2 and an appropriate aminopropyl chain at N-10—its biological profile can be rationally and significantly modified.

Advanced in Vitro and Ex Vivo Research Methodologies for Phenothiazine Derivatives

Cell Culture Models for Mechanistic Investigations (e.g., Cancer Cell Lines, Bacterial Strains)

Cell culture models are fundamental tools for the initial screening and mechanistic investigation of phenothiazine (B1677639) derivatives. acs.org These models allow for controlled studies on specific cell types, providing insights into cytotoxicity, antimicrobial activity, and cellular pathways affected by the compounds.

Cancer Cell Lines: Phenothiazine derivatives have been identified as potential anticancer agents, and their cytotoxic effects are frequently evaluated against panels of human cancer cell lines. acs.org For instance, studies have screened novel phenothiazine compounds against liver cancer cell lines such as Hep3B and SkHep1. acs.org The goal of these screenings is to identify derivatives with high cytotoxicity toward cancer cells. acs.org Other research has investigated the efficacy of phenothiazine-based chalcones against the HepG-2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. nih.govresearchgate.net The inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells, is a key metric derived from these studies. nih.gov The ability of these compounds to induce apoptosis (programmed cell death) is also a common area of investigation.

Bacterial Strains: The antimicrobial properties of phenothiazines are well-documented, and their activity is tested against a broad spectrum of bacterial strains. nih.govconnectjournals.com These evaluations typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. pandawainstitute.com Both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) are used in these assays. connectjournals.compandawainstitute.comacademicjournals.orgresearchgate.net The structure-activity relationship is a key focus, aiming to understand how modifications to the phenothiazine core affect antibacterial potency. nih.gov Some derivatives have also been tested against Mycobacterium tuberculosis. academicjournals.org

Table 1: Examples of Cell Lines and Bacterial Strains Used in Phenothiazine Derivative Research

| Model Type | Specific Example | Typical Assay | Reference |

|---|---|---|---|

| Cancer Cell Line | Hep3B, SkHep1 (Liver Cancer) | Cytotoxicity Assay (e.g., MTT) | acs.org |

| Cancer Cell Line | MCF-7 (Breast Cancer) | Cytotoxicity, Apoptosis Assay | nih.govresearchgate.net |

| Gram-Positive Bacteria | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | pandawainstitute.comacademicjournals.org |

| Gram-Negative Bacteria | Escherichia coli | Minimum Inhibitory Concentration (MIC) | connectjournals.comacademicjournals.org |

| Acid-Fast Bacteria | Mycobacterium tuberculosis | Anti-tubercular Activity Assay | academicjournals.org |

Biochemical Assays for Enzyme Inhibition and Receptor Binding Studies

Biochemical assays are crucial for identifying the molecular targets of phenothiazine derivatives. These assays measure the interaction of a compound with specific proteins, such as enzymes or receptors, in a cell-free system.

Enzyme Inhibition: A significant area of research for phenothiazine derivatives is their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgmoca.net.ua Inhibition of these enzymes is relevant to the treatment of neurodegenerative diseases. acs.org Spectrophotometric methods are commonly used to quantify the inhibitory activity of these compounds. moca.net.ua Other enzymes, such as human farnesyltransferase, have also been identified as targets for specific phenothiazine-cyanochalcone derivatives. mdpi.com The IC50 value is the standard measure of a compound's potency as an enzyme inhibitor.

Receptor Binding: Phenothiazines are well-known for their interactions with a variety of neurotransmitter receptors, including dopaminergic, serotoninergic, histaminergic, and muscarinic receptors. acs.org Receptor binding assays, often using radiolabeled ligands, are employed to determine the affinity of a compound for a specific receptor. Computational methods, such as molecular docking, are also used to predict and analyze the binding interactions between phenothiazine derivatives and the active sites of target proteins. acs.orgsmolecule.com These studies help to explain the pharmacological profile of the compounds and guide the design of derivatives with improved specificity and affinity. ontosight.ai

Table 2: Molecular Targets and Biochemical Assays for Phenothiazine Derivatives

| Target Class | Specific Target | Assay Type | Reference |

|---|---|---|---|

| Enzyme | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | acs.orgmoca.net.ua |

| Enzyme | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | moca.net.ua |

| Enzyme | Human Farnesyltransferase | Enzyme Inhibition Assay | mdpi.com |

| Receptor | Dopamine (B1211576) Receptors | Receptor Binding Assay, Molecular Docking | ontosight.aibinasss.sa.cr |

Gene Expression Profiling (e.g., qRT-PCR) in Response to Compound Exposure

To understand how phenothiazine derivatives affect cellular function at a molecular level, researchers analyze changes in gene expression following compound exposure. acs.org Quantitative real-time polymerase chain reaction (qRT-PCR) is a targeted method used to measure the messenger RNA (mRNA) levels of specific genes. gene-quantification.de This technique allows for precise quantification of gene upregulation or downregulation. For example, studies have used this approach to determine if the observed modulation of cholinesterase activity by a phenothiazine derivative correlates with changes in the expression of the ACHE gene. acs.orgresearchgate.net This type of analysis provides a crucial link between the compound's interaction with its molecular target and the subsequent cellular response. gene-quantification.de

Microscopic Techniques for Cellular Imaging and Morphological Analysis

Microscopy is an indispensable tool for visualizing the effects of phenothiazine derivatives on cells and tissues. Various microscopic techniques are employed to observe changes in cell morphology, integrity, and subcellular structures.

In studies involving cancer cell lines, light microscopy is used to assess general cytotoxic effects, such as cell rounding, detachment from the culture surface, and a reduction in cell density. nih.gov More advanced fluorescence microscopy techniques, using specific dyes, can be used to visualize key cellular events. For example, staining with fluorescent dyes like DAPI (4',6-diamidino-2-phenylindole) can reveal changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. Similarly, observing changes in the retinal architecture of model organisms can indicate developmental toxicity. alternative-therapies.com

Application of Vertebrate Model Organisms for Mechanistic Studies (e.g., Zebrafish Embryos/Larvae for Neuromodulatory Activity)

While cell-based assays are excellent for initial screening, vertebrate model organisms are essential for evaluating the activity and toxicity of compounds in a whole, living system. acs.org The zebrafish (Danio rerio) has become a prominent model in pharmacology and toxicology due to its rapid development, optical transparency, and genetic tractability. researchgate.net

Zebrafish embryos and larvae are used to test phenothiazine derivatives that show high cytotoxicity in vitro to assess their in vivo toxicity and potential neuromodulatory effects. acs.orgresearchgate.net Key parameters evaluated in zebrafish include:

Developmental Toxicity: Researchers monitor for morphological abnormalities, changes in heart rate, and survival rates following compound exposure. alternative-therapies.com

Locomotor Activity: High-throughput behavioral systems track the movement of larvae to assess whether a compound has sedative, stimulatory, or other effects on motor function. researchgate.netnih.gov

Neuromodulatory Effects: The model is used to study effects on specific neuronal pathways. For example, in vivo cholinesterase activity can be measured in zebrafish larvae to confirm findings from biochemical assays. acs.org

This in vivo data is critical for prioritizing which novel compounds have a promising balance of efficacy and low toxicity, warranting further development. acs.orgresearchgate.net

Table 3: Use of Zebrafish Model for Evaluating Phenothiazine Derivatives

| Parameter Assessed | Methodology | Endpoint Measured | Reference |

|---|---|---|---|

| Toxicity | Embryo/larval exposure | Survival rates, morphological defects | acs.orgalternative-therapies.com |

| Neuromodulatory Activity | Automated tracking system | Changes in locomotor and photomotor response | researchgate.net |

| Enzyme Activity | In vivo biochemical assay | Total cholinesterase activity levels | acs.org |

Future Directions and Research Opportunities in Phenothiazine Alcohol Chemistry

Rational Design and Synthesis of Next-Generation Phenothiazine (B1677639) Alcohol Derivatives

The future of drug development involving 1-(10H-phenothiazin-2-yl)ethanol hinges on the rational design and synthesis of new derivatives with enhanced efficacy and specificity. The synthesis of the parent compound, this compound, has been documented, often starting from 2-acetylphenothiazine. researchgate.net This foundational knowledge provides a platform for creating a diverse library of next-generation analogs.

Key strategies for derivatization could include:

Modifications at the N-10 position: The nitrogen atom of the phenothiazine ring is a prime site for substitution. Introducing various alkyl or aryl groups can significantly alter the molecule's electronic and lipophilic properties, which in turn can influence its biological activity. nih.govnih.gov For instance, the synthesis of N-alkylated phenothiazine derivatives has been shown to be a viable strategy for modulating their properties. nih.gov

Alterations to the ethanol (B145695) side chain: The hydroxyl group of the ethanol moiety is a key feature for potential interactions with biological targets. Esterification or etherification of this group could lead to prodrugs with altered pharmacokinetic profiles. Furthermore, stereoselective synthesis to obtain enantiomerically pure (R)- and (S)-1-(10H-phenothiazin-2-yl)ethanol is a critical area of exploration, as different enantiomers often exhibit distinct pharmacological activities. ubbcluj.robeilstein-journals.org Chemoenzymatic methods using lipases have shown promise in achieving high enantioselectivity for related phenothiazine alcohols. ubbcluj.robeilstein-journals.org

Ring substitutions: Introducing substituents onto the aromatic rings of the phenothiazine core can fine-tune the molecule's electronic properties and steric profile. This approach, often guided by structure-activity relationship (SAR) studies, can lead to derivatives with improved target affinity and selectivity. rsc.org

The systematic exploration of these synthetic modifications, as outlined in the table below, will be crucial in developing new therapeutic agents based on the this compound scaffold.

Table 1: Strategies for Rational Design of this compound Derivatives

| Modification Site | Synthetic Strategy | Potential Outcome |

|---|---|---|

| N-10 Position | Alkylation, Arylation | Altered lipophilicity and electronic properties |

| Ethanol Side Chain | Esterification, Etherification, Stereoselective synthesis | Prodrug development, Enantiomer-specific activity |

Exploration of Novel Biological Targets and Mechanistic Pathways (In Vitro)

While phenothiazines are traditionally known for their antipsychotic effects, their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govacademicjournals.orgresearchgate.net For this compound and its future derivatives, a comprehensive in vitro screening approach is essential to uncover novel biological targets and elucidate their mechanisms of action.

Future research should focus on:

Broad-based biological screening: Testing new derivatives against a wide panel of cancer cell lines, bacterial strains, and inflammatory markers can identify novel therapeutic applications. academicjournals.orgresearchgate.netresearchgate.net For example, some phenothiazine derivatives have shown promising antitumor activity. researchgate.netmdpi.com

Target identification and validation: Once a biological activity is identified, the next step is to pinpoint the specific molecular target. Techniques such as affinity chromatography, pull-down assays, and proteomic approaches can be employed to identify the protein(s) with which the compound interacts.

Mechanistic studies: Understanding how a compound exerts its effect is crucial for rational drug development. For instance, if a derivative shows anticancer activity, studies should be conducted to determine if it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways. nih.gov Some phenothiazines are known to interact with membranes and inhibit transporters, suggesting a potential mechanism to investigate. nih.gov

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery. researchgate.netopenaccesspub.org For the development of novel drugs based on this compound, this integrated approach can significantly streamline the process.

Key areas for integration include:

Virtual screening and molecular docking: Computational tools can be used to screen large virtual libraries of potential derivatives against known biological targets. researchgate.netbiotech-asia.org Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a protein, helping to prioritize compounds for synthesis and experimental testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can guide the design of new derivatives with improved potency.

Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

The combination of these in silico methods with in vitro testing creates a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. researchgate.net

Table 2: Computational and Experimental Workflow for Drug Discovery

| Stage | Computational Approach | Experimental Approach |

|---|---|---|

| Hit Identification | Virtual Screening | High-Throughput Screening |

| Lead Optimization | Molecular Docking, QSAR | Synthesis of Derivatives, In Vitro Assays |

| Mechanism of Action | Molecular Dynamics Simulations | Target Identification, Mechanistic Studies |

Development of Sophisticated Methodologies for Studying Phenothiazine Alcohol Biointeractions

A deep understanding of how this compound and its derivatives interact with biological systems at a molecular level is paramount. This requires the application and development of advanced analytical techniques.

Future research should leverage:

High-resolution structural biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about how a compound binds to its protein target.

Advanced spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study ligand-protein interactions in solution, providing information on binding sites and conformational changes. chemrxiv.orgresearchgate.net Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as enthalpy and entropy changes. chemrxiv.org

Biophysical techniques: Surface Plasmon Resonance (SPR) can measure the kinetics of binding and dissociation in real-time. unige.ch Other techniques like equilibrium dialysis and ultrafiltration can be used to determine binding affinities. unige.ch

Cellular imaging: Advanced microscopy techniques can be used to visualize the subcellular localization of fluorescently tagged derivatives, providing insights into their distribution and sites of action within the cell.

By employing these sophisticated methodologies, researchers can gain a comprehensive understanding of the biointeractions of phenothiazine alcohols, which is essential for the rational design of safer and more effective drugs.

Q & A

Q. Advanced

- X-ray Crystallography : Resolve conformational details. For example, the phenothiazine ring adopts a boat conformation (puckering parameters: Q = 0.371 Å, θ = 100.1°, φ = 181.5°) with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

- DFT Calculations : Model electronic transitions and HOMO-LUMO gaps to predict redox behavior in photovoltaics .

What factors influence the biological activity of this compound derivatives, and how can conflicting data be resolved?

Advanced

Biological activity (e.g., antipsychotic, anticancer) depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance receptor binding, while hydrophobic moieties improve membrane permeability .

- Stereochemistry : Enantiomers may exhibit divergent pharmacological profiles (e.g., R-vs. S-isomers in dopamine receptor modulation) .

Q. Data Contradictions

- Antimicrobial vs. Anticancer Efficacy : Discrepancies in inhibitory concentrations (e.g., IC₅₀ = 5 µM in breast cancer vs. 50 µM in bacterial assays) may stem from assay conditions (pH, serum proteins) or cell-type-specific uptake .

- Receptor Binding : Conflicting affinity values (e.g., Ki = 10 nM vs. 100 nM) could arise from radioligand choice (agonist vs. antagonist) .

How can researchers design experiments to evaluate the antioxidant potential of this compound?

Q. Advanced

- DPPH/ABTS Assays : Quantify radical scavenging via UV-Vis kinetics (λ = 517 nm for DPPH•). Compare IC₅₀ values to standards like ascorbic acid .

- Electrochemical Analysis : Cyclic voltammetry (CV) measures oxidation potentials; phenothiazines typically show reversible redox peaks at E1/2 = 0.5–0.7 V (vs. Ag/AgCl) .

- In Vivo Models : Administer derivatives in oxidative stress models (e.g., zebrafish embryos) and measure ROS levels via fluorescence probes (e.g., DCFH-DA) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Purification : Column chromatography is impractical at scale. Switch to solvent fractionation (e.g., ethyl acetate/hexane) or pH-dependent crystallization .

- Byproduct Formation : Optimize reaction time to minimize dimerization (common in phenothiazines). Use inline FTIR for real-time monitoring .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., ethanol ≤ 5000 ppm) .

How does the conformational flexibility of the phenothiazine core impact material science applications?

Q. Advanced

- Organic Photovoltaics (OPVs) : The boat conformation enhances π-conjugation, reducing bandgap (e.g., Egap</eq> = 2.1 eV) for improved light absorption .

- Charge Transport : Planar conformations facilitate intermolecular charge transfer, as evidenced by hole mobility (µh = 0.1 cm²/V·s) in thin-film transistors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.